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Compound of Interest

Compound Name: 4-Glycidyloxycarbazole

Cat. No.: B193025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photoluminescence quantum yields (PLQY)

of various carbazole derivatives, supported by experimental data. The information is intended

to assist researchers in selecting or designing carbazole-based molecules with desired

emissive properties for applications in organic electronics, bioimaging, and sensing.

Introduction to Photoluminescence in Carbazole
Derivatives
Carbazole and its derivatives are a prominent class of organic compounds known for their

excellent charge-transporting properties and high thermal and electrochemical stability.[1][2]

Their rigid, planar structure and electron-rich nature make them versatile building blocks for a

wide range of optoelectronic materials.[1][2] One of the most critical photophysical parameters

for these materials is the photoluminescence quantum yield (PLQY), which quantifies the

efficiency of the conversion of absorbed photons into emitted photons. A high PLQY is essential

for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and

sensors.[1][3]

The PLQY of carbazole derivatives can be significantly influenced by their molecular structure,

including the substitution pattern on the carbazole core and the nature of the appended

functional groups.[4] This guide will delve into a comparison of reported PLQY values for
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different classes of carbazole derivatives and provide insight into the structural factors that

govern their emissive properties.

Comparison of Photoluminescence Quantum Yields
The following tables summarize the photoluminescence quantum yields of selected carbazole

derivatives, categorized by their substitution patterns. The data has been compiled from

various research articles to provide a comparative overview.

Table 1: PLQY of 3,6-Disubstituted Carbazole Derivatives

Compound
Name/Description

Solvent/State PLQY (%) Reference

3,6-Di(4-

formylphenyl)-9-hexyl-

9H-carbazole

Solution 95 [5]

3,6-Diphenyl-9-hexyl-

9H-carbazole

derivatives with

electron-withdrawing

groups

Solution - [5]

3,6-Di-tert-butyl-9H-

carbazole derivatives
Solution High [6]

3,6-Carbazole-based

derivatives with

electron-donating

substituents

Solution 60-70 [7]

3,6-Disubstituted

carbazoles with tert-

butyl groups

Dichloromethane 72-89 [4]

3,6-Disubstituted

carbazoles with tert-

butyl groups

Solid State 40-85 [4]
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Table 2: PLQY of 2,7-Disubstituted Carbazole Derivatives

Compound
Name/Description

Solvent/State PLQY (%) Reference

2,7-

bis(dimesitylboryl)-N-

ethyl-carbazole (BCz)

Hexane 49 [8][9]

2,7-bis((4-

(dimesitylboryl)phenyl)

ethynyl)-9-ethyl-

carbazole (BPACz)

Hexane 95 [8][9]

2,7-Carbazole derived

organoboron

compounds

Solution High [8]
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Compound
Name/Description

Solvent/State PLQY (%) Reference

2-(4-(9H-carbazol-9-

yl)phenyl)benzo[d]thia

zole (CZ-BT)

Dichloromethane 70 [10]

2-(4-(9H-carbazol-9-

yl)phenyl)benzo[d]thia

zole (CZ-BT)

Crystalline State 75 [10]

2-(4-(9H-carbazol-9-

yl)phenyl)benzo[d]thia

zole (CZ-BT)

Amorphous State 38 [10]

2-(9H-carbazol-9-yl)-

thianthrene-5,5,10,10-

tetraoxide (CZ-TTR)

- 56.7 [3]

9-phenyl-9H-

carbazole (PC) and

2,3,5,6-

tetrafluoroterephthalo

nitrile (TFN) cocrystal

(4:1)

Cocrystal 74.7 [11]

9-(p-tolyl)-9H-

carbazole (TC) and

2,3,5,6-

tetrafluoroterephthalo

nitrile (TFN) cocrystal

(1:1)

Cocrystal 54.07 [11]

Carbazole/fluorene-

substituted 5-phenyl-

2,2'-bipyridine (D-π-A)

Solution up to 99 [12]
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The photoluminescence quantum yield of carbazole derivatives is not intrinsic to the carbazole

core itself but is heavily dependent on the molecular design. Several factors can be tuned to

enhance or quench the fluorescence.

Substitution Pattern: The positions at which substituents are attached to the carbazole ring

play a crucial role.

3,6-Substitution: This pattern often leads to molecules with high PLQY. The linear

extension of the π-conjugated system through these positions can enhance the oscillator

strength of the electronic transitions.[7]

2,7-Substitution: This can also result in highly fluorescent materials.[8] The bent shape of

2,7-disubstituted derivatives can sometimes be advantageous in preventing intermolecular

interactions that lead to fluorescence quenching in the solid state.

Electron-Donating and -Withdrawing Groups: The introduction of electron-donating groups

(EDGs) and electron-withdrawing groups (EWGs) can significantly modulate the electronic

properties and, consequently, the PLQY.

Donor-Acceptor (D-A) Architecture: Creating a D-A structure by attaching an EWG to a

carbazole donor can lead to the formation of an intramolecular charge transfer (ICT) state.

While ICT can sometimes lead to high PLQY, it can also open up non-radiative decay

pathways, thus quenching the fluorescence.[12] The degree of charge transfer and the

rigidity of the molecule are key to achieving high emission efficiency.

Push-Pull Systems: In some D-π-A "push-pull" systems, where a π-bridge separates the

donor and acceptor, exceptionally high PLQYs of up to 99% have been reported.[12]

Intermolecular Interactions and Solid-State Effects: In the solid state, intermolecular

interactions such as π-π stacking can lead to aggregation-caused quenching (ACQ),

significantly reducing the PLQY. To overcome this, strategies such as introducing bulky

substituents (e.g., tert-butyl groups) to induce steric hindrance or creating twisted molecular

geometries are employed.[4] In some cases, specific intermolecular arrangements in

cocrystals can lead to enhanced solid-state emission.[11]

Aggregation-Induced Emission (AIEE): Some carbazole derivatives exhibit a phenomenon

called aggregation-induced emission, where the restriction of intramolecular rotations in the
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aggregated or solid state blocks non-radiative decay channels and leads to a dramatic

increase in the PLQY compared to their solution state.[13]

Below is a diagram illustrating the logical relationships between the molecular design of

carbazole derivatives and their resulting photoluminescence quantum yield.
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Factors Influencing PLQY in Carbazole Derivatives

Molecular Design

Substitution Pattern Nature of Substituents Solid-State Packing

3,6-Disubstitution 2,7-Disubstitution Electron-Donating Groups (EDGs) Electron-Withdrawing Groups (EWGs) Donor-Acceptor (D-A) Structure Bulky Groups π-π Stacking Twisted Conformation Aggregation-Induced Emission (AIEE)

Photoluminescence
Quantum Yield (PLQY)

Often High PLQY Can be High PLQY Can be High or Low PLQY
(ICT state dependent) Reduces ACQ -> Higher PLQY Often leads to ACQ -> Lower PLQY Reduces ACQ -> Higher PLQY Increases PLQY in aggregates
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Absolute PLQY Measurement Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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